Cas no 55937-35-4 (3-[(3-hydroxypropyl)amino]propanoic acid)

3-[(3-Hydroxypropyl)amino]propanoic acid is a bifunctional organic compound featuring both amino and carboxylic acid groups, along with a hydroxypropyl side chain. This structure imparts versatility in applications such as organic synthesis, where it serves as a building block for pharmaceuticals, agrochemicals, or specialty polymers. The presence of reactive functional groups enables its use in coupling reactions, amide formation, or as a ligand in coordination chemistry. Its water solubility and potential for further derivatization make it suitable for biochemical and material science research. The compound's balanced hydrophilicity and reactivity contribute to its utility in designing tailored molecular architectures.
3-[(3-hydroxypropyl)amino]propanoic acid structure
55937-35-4 structure
Product Name:3-[(3-hydroxypropyl)amino]propanoic acid
CAS No:55937-35-4
MF:C6H13NO3
MW:147.172322034836
CID:5880344
PubChem ID:13973648
Update Time:2025-05-19

3-[(3-hydroxypropyl)amino]propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-[(3-hydroxypropyl)amino]propanoic acid
    • β-Alanine, N-(3-hydroxypropyl)-
    • AKOS008962636
    • N-(3-hydroxypropyl)-beta-alanine
    • EN300-7069187
    • Z53116999
    • SCHEMBL21012624
    • 55937-35-4
    • Inchi: 1S/C6H13NO3/c8-5-1-3-7-4-2-6(9)10/h7-8H,1-5H2,(H,9,10)
    • InChI Key: QNKCOWNLFCGNPL-UHFFFAOYSA-N
    • SMILES: C(O)(=O)CCNCCCO

Computed Properties

  • Exact Mass: 147.08954328g/mol
  • Monoisotopic Mass: 147.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 6
  • Complexity: 95
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3.3
  • Topological Polar Surface Area: 69.6Ų

Experimental Properties

  • Density: 1.145±0.06 g/cm3(Predicted)
  • Melting Point: 132 °C(Solv: ethanol (64-17-5))
  • Boiling Point: 335.3±27.0 °C(Predicted)
  • pka: 3?+-.0.12(Predicted)

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Additional information on 3-[(3-hydroxypropyl)amino]propanoic acid

Introduction to 3-[(3-hydroxypropyl)amino]propanoic Acid (CAS No. 55937-35-4)

3-[(3-hydroxypropyl)amino]propanoic acid, identified by its CAS number 55937-35-4, is a significant compound in the field of pharmaceutical chemistry and biotechnology. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug development and biochemical research. The presence of both hydroxyl and amino functional groups makes it a versatile intermediate, facilitating various synthetic pathways and biological interactions.

The molecular structure of 3-[(3-hydroxypropyl)amino]propanoic acid consists of a propyl chain substituted with a hydroxyl group at the third carbon and an amino group at the terminal carbon. This configuration imparts dual reactivity, allowing for further functionalization and modification. Such structural attributes make it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

In recent years, advancements in chemical biology have highlighted the importance of polyhydroxy compounds in modulating biological pathways. The 3-hydroxypropyl)amino]propanoic acid derivative has been explored for its potential role in enhancing drug solubility and bioavailability, which are critical factors in pharmaceutical formulation. Its ability to form stable complexes with various pharmacophores has opened new avenues for designing targeted therapies.

One of the most compelling aspects of 3-[(3-hydroxypropyl)amino]propanoic acid is its utility in peptide and protein engineering. The hydroxyl and amino groups provide multiple sites for conjugation, enabling the creation of peptidomimetics with improved stability and pharmacokinetic properties. Recent studies have demonstrated its effectiveness in stabilizing bioactive peptides against enzymatic degradation, thereby extending their therapeutic efficacy.

The compound has also shown promise in the field of tissue engineering and regenerative medicine. Its structural motifs are reminiscent of natural biomolecules, making it an ideal candidate for developing scaffolds that mimic extracellular matrix components. By incorporating 3-[(3-hydroxypropyl)amino]propanoic acid into hydrogels, researchers have been able to create three-dimensional environments that support cell adhesion, proliferation, and differentiation.

In the realm of drug discovery, the synthesis of analogs derived from 3-[(3-hydroxypropyl)amino]propanoic acid has led to the identification of novel inhibitors targeting various disease pathways. For instance, derivatives of this compound have been investigated for their anti-inflammatory properties by modulating cytokine production and immune cell signaling. The flexibility offered by its side chains allows for fine-tuning of binding interactions, leading to high-affinity ligands with minimal off-target effects.

The role of computational chemistry in optimizing the design of molecules like 3-[(3-hydroxypropyl)amino]propanoic acid cannot be overstated. Advanced modeling techniques have enabled researchers to predict binding affinities and metabolic stability with remarkable accuracy. This has significantly accelerated the drug discovery process by allowing virtual screening of large libraries of compounds before experimental validation.

Eco-friendly synthetic routes have also been developed to enhance the sustainability of producing 3-[(3-hydroxypropyl)amino]propanoic acid. Catalytic methods employing transition metals have reduced waste generation and energy consumption, aligning with global efforts to promote green chemistry. These innovations not only improve cost-efficiency but also minimize environmental impact.

The future prospects for 3-[(3-hydroxypropyl)amino]propanoic acid are vast, with ongoing research exploring its potential in nanomedicine and targeted drug delivery systems. Its ability to integrate into polymeric matrices makes it an excellent candidate for creating nanoparticles that can encapsulate therapeutic agents and release them at specific sites within the body.

In conclusion, 3-[(3-hydroxypropyl)amino]propanoic acid (CAS No. 55937-35-4) represents a cornerstone in modern pharmaceutical chemistry. Its unique structural features and versatile reactivity have positioned it as a key intermediate in numerous applications ranging from drug development to tissue engineering. As research continues to uncover new possibilities, this compound is poised to play an increasingly pivotal role in advancing medical science.

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